molecular formula C16H18BrN3O2 B14534775 1-[3-Ethoxy-3-oxo-2-(2-phenylhydrazinylidene)propyl]pyridin-1-ium bromide CAS No. 62235-43-2

1-[3-Ethoxy-3-oxo-2-(2-phenylhydrazinylidene)propyl]pyridin-1-ium bromide

Cat. No.: B14534775
CAS No.: 62235-43-2
M. Wt: 364.24 g/mol
InChI Key: UMGDKGDPNDJPPK-UHFFFAOYSA-N
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Description

1-[3-Ethoxy-3-oxo-2-(2-phenylhydrazinylidene)propyl]pyridin-1-ium bromide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyridinium core with an ethoxy-oxo-phenylhydrazinylidene substituent, making it an interesting subject for studies in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 1-[3-Ethoxy-3-oxo-2-(2-phenylhydrazinylidene)propyl]pyridin-1-ium bromide typically involves a multi-step process. The synthetic route often starts with the preparation of the hydrazone intermediate, followed by the introduction of the pyridinium moiety. Reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-[3-Ethoxy-3-oxo-2-(2-phenylhydrazinylidene)propyl]pyridin-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[3-Ethoxy-3-oxo-2-(2-phenylhydrazinylidene)propyl]pyridin-1-ium bromide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways and developing new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[3-Ethoxy-3-oxo-2-(2-phenylhydrazinylidene)propyl]pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

1-[3-Ethoxy-3-oxo-2-(2-phenylhydrazinylidene)propyl]pyridin-1-ium bromide can be compared with other similar compounds, such as:

    Ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate: This compound shares a similar hydrazinylidene structure but differs in the substituents attached to the core.

    1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid: Another compound with a similar core structure but different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

62235-43-2

Molecular Formula

C16H18BrN3O2

Molecular Weight

364.24 g/mol

IUPAC Name

ethyl 2-(phenylhydrazinylidene)-3-pyridin-1-ium-1-ylpropanoate;bromide

InChI

InChI=1S/C16H17N3O2.BrH/c1-2-21-16(20)15(13-19-11-7-4-8-12-19)18-17-14-9-5-3-6-10-14;/h3-12H,2,13H2,1H3;1H

InChI Key

UMGDKGDPNDJPPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1)C[N+]2=CC=CC=C2.[Br-]

Origin of Product

United States

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